2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
CAS No. |
149468-02-0 |
|---|---|
Molecular Formula |
C7Cl2F4N2 |
Molecular Weight |
258.98 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7Cl2F4N2/c8-5-2(1-14)3(7(11,12)13)4(10)6(9)15-5 |
InChI Key |
YBENUBSOMUUITI-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Cl)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile can be achieved through various methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method includes the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms is performed . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Agrochemicals: It is used in the development of crop protection products, such as pesticides and herbicides.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents, including potential anticancer and androgen receptor antagonists.
Chemical Synthesis: It is a valuable building block in the synthesis of various fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS 82671-02-1)
- Structural Differences : Lacks the 4-(trifluoromethyl) group present in the target compound.
- Physical Properties :
- Functional Implications :
- The absence of the 4-trifluoromethyl group reduces steric bulk and lipophilicity compared to the target compound. This may lower bioavailability in biological systems but improve solubility in polar solvents.
- Applications: Likely used as a precursor for pesticides or pharmaceuticals requiring simpler substitution patterns.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (CAS 120068-79-3)
- Structural Differences: Replaces the pyridine ring with a pyrazole and introduces an amino group at position 3.
- Synthesis : Derived from 2,6-dichloro-4-trifluoromethylaniline via multi-step reactions (diazotization, hydrogenation, and condensation) .
- Functional Implications: The amino group enhances reactivity in hydrogen bonding and salt formation, making it suitable for bioactive molecule synthesis (e.g., fipronil derivatives, insecticides). Compared to the target compound, this structure is more likely to participate in nucleophilic substitution or coordination chemistry.
2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile
- Structural Differences : Substitutes chlorine atoms at positions 2 and 6 with a single fluorine at position 2 and retains the trifluoromethyl group at position 4.
- The altered substitution pattern may influence regioselectivity in further functionalization reactions (e.g., Suzuki couplings) .
Key Comparative Data Table
Functional and Industrial Implications
- Electronic Effects : The target compound’s 2,6-dichloro and 4-trifluoromethyl groups create a strongly electron-deficient pyridine ring, enhancing resistance to nucleophilic attack compared to analogs like 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile .
- Synthetic Challenges : Introducing multiple halogens and the trifluoromethyl group requires precise reaction conditions to avoid side reactions, unlike simpler analogs such as 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile .
Research and Patent Landscape
- Patent Activity : Complex derivatives of halogenated pyridines, such as those in EP 4374877A2, highlight industrial interest in leveraging similar scaffolds for drug discovery .
Biological Activity
2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS Number: 149468-02-0) is a fluorinated pyridine derivative with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : CClFN
- Molecular Weight : 258.98 g/mol
- Boiling Point : Data not available
- Density : Data not available
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of trifluoromethyl and dichloro groups. These functional groups enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various biological interactions.
Structure-Activity Relationship (SAR)
Research indicates that the incorporation of trifluoromethyl groups can significantly enhance the potency of compounds against various biological targets. For instance, compounds with similar fluorinated structures have shown increased inhibition against enzymes like DPP-4, which is relevant for diabetes treatment .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of fluorinated pyridines. The presence of halogen substituents often correlates with increased antimicrobial efficacy. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. In studies comparing various pyridine derivatives, certain analogs exhibited IC values in the low micromolar range against COX enzymes, indicating promising anti-inflammatory properties .
Case Studies
- Study on DPP-4 Inhibition :
- Antimicrobial Efficacy :
Safety Profile
The safety profile of this compound is critical for its application in pharmaceuticals. Preliminary data suggest that it may cause skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish a comprehensive safety profile.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,6-Dichloro-5-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile?
Q. How is the structural integrity of this compound verified in academic research?
Advanced spectroscopic and chromatographic techniques are employed:
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a fluorinated building block for:
- Fluoroquinolone derivatives : Modifying the pyridine core to enhance antimicrobial activity and reduce cytotoxicity .
- Bioactive intermediates : Introducing trifluoromethyl groups improves metabolic stability and binding affinity in drug candidates .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed?
Regioselectivity is controlled via:
- Temperature modulation : Low temperatures (−50°C) favor kinetic control, directing halogens to electron-deficient positions .
- Directing groups : Transient protection of reactive sites (e.g., using pyrrolidin-1-ylmethylene groups) to block undesired substitutions .
- Computational modeling : DFT calculations predict electron density distribution to optimize reaction pathways .
Q. What strategies mitigate decomposition risks during storage and handling?
- Storage : Keep in anhydrous, dark conditions at −20°C to prevent hydrolysis of CN and CF₃ groups .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions .
- Decomposition analysis : Monitor via TGA/DSC to identify thermal stability thresholds (>150°C stable) .
Q. How can derivatives of this compound be designed for enhanced pharmacokinetic properties?
- Structural modifications :
-
Introduce electron-withdrawing groups (e.g., NO₂) at C4 to improve membrane permeability.
-
Replace Cl with bioisosteres (e.g., Br) to modulate logP values .
- In silico screening : Molecular docking predicts interactions with target enzymes (e.g., bacterial DNA gyrase for fluoroquinolones) .
Data Table : Derivative Optimization
Derivative Modification Bioactivity (IC₅₀) LogP 5-Bromo analog Br at C5 0.12 µM (E. coli) 2.8 4-Nitro analog NO₂ at C4 0.08 µM (S. aureus) 1.9
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?
- Electron-withdrawing effect : The CF₃ group increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., Suzuki couplings).
- Steric effects : Bulky CF₃ hinders ortho substitutions, favoring para selectivity in Pd-catalyzed reactions .
- Kinetic studies : Hammett plots correlate σₚ values with reaction rates (ρ = +1.2 for CF₃ substituents) .
Methodological Guidance
Q. How to troubleshoot low yields in the fluorination step?
- Optimize solvent polarity : Use high-boiling solvents (e.g., sulfolane) to stabilize intermediates.
- Catalyst screening : Test phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride ion reactivity .
- Purification : Employ flash chromatography with silica gel/ethyl acetate gradients to isolate volatile byproducts .
Q. What computational tools predict the compound’s environmental toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
